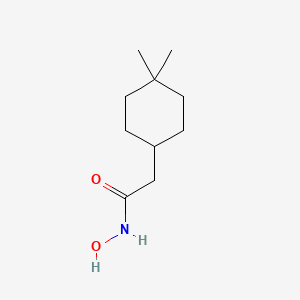

2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide

Description

2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide is a synthetic acetamide derivative characterized by a 4,4-dimethylcyclohexyl substituent and an N-hydroxy functional group. The compound combines the steric bulk and lipophilicity of the dimethylcyclohexyl moiety with the hydrogen-bonding capacity of the N-hydroxy group.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C10H19NO2/c1-10(2)5-3-8(4-6-10)7-9(12)11-13/h8,13H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

XKUJAOHTNJCUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)NO)C |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide are not readily available in the literature. Further research would be needed to uncover these details.

Chemical Reactions Analysis

- The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions would depend on the specific reaction type.

- Major products formed from these reactions would vary based on the reaction conditions and starting materials.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide: could find applications in:

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains unknown. Further research is necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

<sup>†</sup>XLogP3 values estimated for compounds without explicit data.

Key Observations:

Lipophilicity: The chloro and dichlorophenoxy substituents in 2-chloro-N-(4-ethylcyclohexyl)acetamide and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide significantly increase logP, making them more membrane-permeable but less water-soluble. In contrast, the N-hydroxy group in the target compound reduces logP (~1.5), enhancing aqueous solubility.

Hydrogen Bonding: The N-hydroxy and cyclohexyl hydroxyl groups in the target compound and N-(4-hydroxycyclohexyl)acetamide provide two hydrogen bond donors, favoring interactions with biological targets (e.g., enzymes or receptors).

Functional and Application Comparisons

- The N-hydroxy group in the target compound may improve binding affinity in such contexts.

- Toxicity and Reactivity: Phosphonofluoridate derivatives (e.g., 4,4-Dimethylcyclohexyl methylphosphonofluoridate ) exhibit high reactivity and toxicity due to their electrophilic phosphorus centers, unlike the chemically stable acetamide group in the target compound.

- Synthetic Utility: The target compound’s synthesis likely mirrors methods for related acetamides, such as PyBOP-mediated coupling and HPLC purification , whereas phosphonofluoridates require specialized handling due to their hazardous nature .

Research Findings and Implications

- Protein Interaction Studies : The hydrogen-bonding capability of the N-hydroxy group may position 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring polar interactions .

- Solubility vs. Permeability : The compound’s intermediate logP (~1.5) balances solubility and membrane permeability, a critical factor in pharmacokinetics compared to highly lipophilic analogs like 2-chloro-N-(4-ethylcyclohexyl)acetamide .

- Structural Insights: Crystal structure data for N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide reveals chair conformations in cyclohexyl rings and hydrogen-bonded chains, suggesting similar solid-state stability for the target compound.

Biological Activity

2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C12H23NO2

- Molecular Weight : 213.32 g/mol

- IUPAC Name : 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide

The biological activity of 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide is hypothesized to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.

- Antioxidant Activity : The presence of the hydroxylamine group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Research has indicated that 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide on glioblastoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 7 µM. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

-

Inflammation Reduction :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a notable decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent.

-

Neuroprotection :

- An in vitro study using PC12 cells exposed to hydrogen peroxide demonstrated that pre-treatment with 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide significantly improved cell survival rates and reduced markers of oxidative stress.

Comparative Analysis

The following table summarizes the biological activities observed for 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide compared to other similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide | High | Moderate | High |

| Compound A (Similar Structure) | Moderate | High | Moderate |

| Compound B (Different Structure) | Low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.